Cas no 899732-29-7 (1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide)

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core functionalized with a sulfonyl-linked 5-chlorothiophene moiety and an N-phenylcarboxamide group. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The chlorothiophene and sulfonyl groups enhance electrophilic reactivity, facilitating further derivatization, while the carboxamide linkage contributes to stability and binding interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in targeting enzyme inhibition or receptor modulation. The compound's purity and synthetic reproducibility are critical for research applications requiring precise chemical probes or pharmacophore development.
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide structure
899732-29-7 structure
Product Name:1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide
CAS No:899732-29-7
MF:C16H17ClN2O3S2
MW:384.900780439377
CID:6621258
PubChem ID:7614772
Update Time:2025-10-28

1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000915674
    • AKOS001165671
    • 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide
    • 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-phenylpiperidine-4-carboxamide
    • F2727-0854
    • 1-(5-chlorothiophen-2-yl)sulfonyl-N-phenylpiperidine-4-carboxamide
    • SR-01000915674-1
    • 899732-29-7
    • Inchi: 1S/C16H17ClN2O3S2/c17-14-6-7-15(23-14)24(21,22)19-10-8-12(9-11-19)16(20)18-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,18,20)
    • InChI Key: OFZMHBPHWBGGIR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(S1)S(N1CCC(C(NC2C=CC=CC=2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 384.0369124g/mol
  • Monoisotopic Mass: 384.0369124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 103Ų

1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide Pricemore >>

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Additional information on 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide: A Comprehensive Overview

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide (CAS No. 899732-29-7) is a specialized organic compound with a unique molecular structure that combines a piperidine-4-carboxamide core with a 5-chlorothiophene-2-sulfonyl moiety. This compound has garnered significant interest in pharmaceutical and agrochemical research due to its potential biological activities. The presence of both sulfonyl and carboxamide functional groups makes it a versatile intermediate for further chemical modifications.

In recent years, the demand for sulfonamide derivatives like 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, topics frequently searched in academic and industrial databases. The compound's structural features align with current trends in small-molecule therapeutics, a hot topic in medicinal chemistry.

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide typically involves multi-step organic reactions, including sulfonylation and amide coupling. Its CAS number 899732-29-7 serves as a unique identifier in chemical databases, ensuring accurate referencing in patents and research papers. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize its purity and structural integrity.

From a commercial perspective, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide is often sought after by pharmaceutical companies exploring novel drug candidates. Its molecular weight of approximately 380.87 g/mol and moderate lipophilicity make it suitable for further optimization in lead compound development. The chlorothiophene moiety, in particular, is known to enhance binding affinity in many biological targets.

Environmental and safety considerations for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during its manipulation. Storage typically requires protection from moisture and extreme temperatures to maintain stability.

The future outlook for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide appears promising, especially in the context of personalized medicine and targeted therapies - two of the most searched terms in contemporary biomedical research. Its structural framework offers multiple sites for derivatization, making it valuable for combinatorial chemistry approaches.

For researchers investigating piperidine-based compounds or heterocyclic sulfonamides, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide represents an interesting case study in molecular design. The compound's patent landscape and commercial availability are frequently queried in chemical business intelligence platforms, reflecting its importance in specialty chemical markets.

In analytical applications, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide can serve as a reference standard or analytical marker. Its distinct UV absorption characteristics make it suitable for HPLC method development, addressing another common search query among analytical chemists.

The global market for specialty chemical intermediates like 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide continues to grow, particularly in regions with strong pharmaceutical R&D infrastructure. Recent publications and patent filings mentioning CAS 899732-29-7 indicate sustained academic and industrial interest in this chemical entity.

From a regulatory standpoint, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide is not currently subject to international control measures, though proper documentation is recommended for international shipments. This information responds to frequent queries from chemical logistics professionals.

In conclusion, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide (CAS No. 899732-29-7) represents a valuable building block in modern chemical research. Its combination of piperidine and thiophene pharmacophores positions it as a compound of continuing interest across multiple scientific disciplines, from medicinal chemistry to materials science.

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